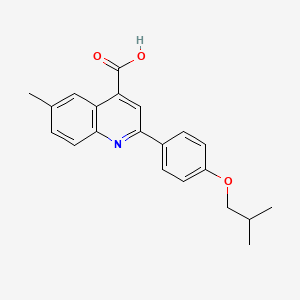![molecular formula C18H23F2N3 B6033409 3-[2-(2,4-difluorophenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B6033409.png)
3-[2-(2,4-difluorophenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2,4-difluorophenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. This compound is also known as 'DFMIM' and is a piperidine derivative that has been synthesized for its potential use as a drug candidate.
作用机制
The mechanism of action of 3-[2-(2,4-difluorophenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine is not fully understood. However, it is believed that the compound interacts with specific targets in cells, leading to changes in cellular signaling pathways and gene expression. These changes can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(2,4-difluorophenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine vary depending on the specific application. In cancer research, the compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In neurological research, the compound has been shown to have neuroprotective effects and improve cognitive function. In infectious disease research, the compound has been shown to inhibit the growth of various pathogens.
实验室实验的优点和局限性
The advantages of using 3-[2-(2,4-difluorophenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine in lab experiments include its potential therapeutic effects, its relative ease of synthesis, and its ability to interact with specific targets in cells. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
For research on 3-[2-(2,4-difluorophenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine include further investigation into its mechanism of action, its potential therapeutic effects in various diseases, and the development of more potent and selective analogs. Additionally, research on the pharmacokinetics and pharmacodynamics of the compound is needed to determine its suitability for use as a drug candidate.
合成方法
The synthesis of 3-[2-(2,4-difluorophenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,4-difluoroacetophenone with ethylmagnesium bromide to produce 2-(2,4-difluorophenyl)ethanol. This compound is then reacted with 2-methylimidazole to produce 1-(2,4-difluorophenyl)-2-(2-methyl-1H-imidazol-4-yl)ethanol. The final step involves the reaction of this compound with piperidine and paraformaldehyde to produce 3-[2-(2,4-difluorophenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine.
科学研究应用
The potential applications of 3-[2-(2,4-difluorophenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine in scientific research are vast. One of the primary applications of this compound is in drug discovery and development. The compound has been shown to exhibit potential therapeutic effects in various diseases, including cancer, neurological disorders, and infectious diseases.
属性
IUPAC Name |
3-[2-(2,4-difluorophenyl)ethyl]-1-[(2-methyl-1H-imidazol-5-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N3/c1-13-21-10-17(22-13)12-23-8-2-3-14(11-23)4-5-15-6-7-16(19)9-18(15)20/h6-7,9-10,14H,2-5,8,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWDHFNUGNRUIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CN2CCCC(C2)CCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(methylthio)propyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6033341.png)
![1-[(4-ethylphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B6033344.png)

![2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6033358.png)


![8-bromo-N-(2-methoxyethyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6033374.png)
![2-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B6033379.png)
![4-(5-{[methyl(methylsulfonyl)amino]methyl}-2-furyl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6033385.png)
![5-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6033407.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(pentyloxy)benzamide](/img/structure/B6033412.png)
![N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B6033416.png)

